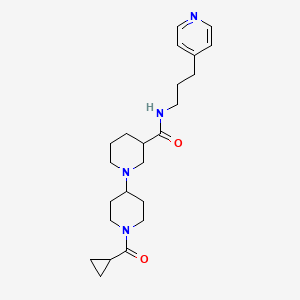
4-sec-butyl-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-sec-butyl-N,N-dimethylbenzenesulfonamide, also known as SDBS, is a sulfonamide compound that has been widely used in scientific research. SDBS is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has been used in various fields of research such as drug discovery, biochemistry, and environmental science.
Mécanisme D'action
The mechanism of action of 4-sec-butyl-N,N-dimethylbenzenesulfonamide involves the disruption of non-covalent interactions between proteins and other molecules. This compound molecules bind to hydrophobic regions of proteins and disrupt the hydrophobic interactions that hold the protein in its folded state. This leads to the denaturation of the protein and the loss of its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as trypsin and chymotrypsin, which are involved in protein digestion. This compound has also been shown to cause changes in the conformation of proteins, which can affect their function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-sec-butyl-N,N-dimethylbenzenesulfonamide is its ability to solubilize and stabilize membrane proteins. This has allowed researchers to study membrane proteins in greater detail and has led to the discovery of new drugs and therapies. However, this compound has some limitations as well. It can be toxic to cells at high concentrations and can interfere with some biochemical assays.
Orientations Futures
There are several future directions for the use of 4-sec-butyl-N,N-dimethylbenzenesulfonamide in scientific research. One area of interest is the development of new surfactants and detergents that are more effective and less toxic than this compound. Another area of interest is the use of this compound in the development of new drugs and therapies. This compound has been shown to have anti-cancer properties and may be useful in the treatment of other diseases as well. Finally, the use of this compound in environmental science is an area of growing interest. This compound has been shown to be an effective dispersant of oil spills and may have other applications in environmental remediation.
Méthodes De Synthèse
The synthesis of 4-sec-butyl-N,N-dimethylbenzenesulfonamide involves the reaction of sec-butylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-sec-butyl-N,N-dimethylbenzenesulfonamide has been extensively used in scientific research as a surfactant and a protein denaturant. It has been used to solubilize and stabilize membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. This compound has also been used as a detergent to extract membrane proteins from cells.
Propriétés
IUPAC Name |
4-butan-2-yl-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-10(2)11-6-8-12(9-7-11)16(14,15)13(3)4/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENWZZNZKFLEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5433362.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5433380.png)
![2-(2,6-dimethoxy-4-methylphenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5433382.png)
![1-methyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5433390.png)
![N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5433407.png)
![N,1-dimethyl-6-propyl-N-(1,3-thiazol-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5433412.png)
![4-chloro-N-{[(2-furylmethyl)amino]carbonyl}benzamide](/img/structure/B5433419.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5433435.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5433436.png)

![3-chloro-N-ethyl-4-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5433443.png)
![N-{4-[(propylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5433455.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5433462.png)